![molecular formula C20H23N3O6 B2831351 Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1172711-89-5](/img/structure/B2831351.png)
Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a piperidine ring
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of Action
This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound likely affects the biochemical pathways related to cell cycle progression and apoptosis. By interacting with its targets, it may disrupt the normal function of these pathways, leading to cell cycle arrest and programmed cell death . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation and the induction of apoptosis in targeted cells . This could potentially lead to a decrease in tumor size and slow the progression of the disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Synthesis of the 1,3,4-Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative. For instance, benzo[d][1,3]dioxole-5-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride.
Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate.
Esterification: The final step involves the esterification of the resulting compound with ethyl 4-oxobutanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders. Its structure suggests it could interact with specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,2,4-triazol-2-yl)piperidin-1-yl)-4-oxobutanoate: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness can lead to different biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 4-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-2-26-18(25)8-7-17(24)23-9-3-4-14(11-23)20-22-21-19(29-20)13-5-6-15-16(10-13)28-12-27-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFJESVQXZYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


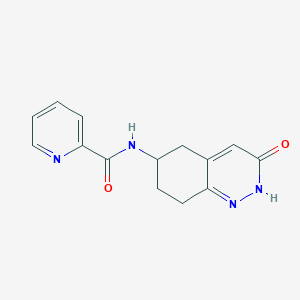
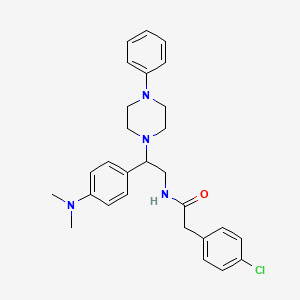
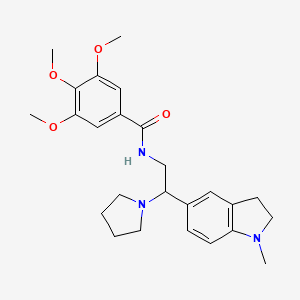
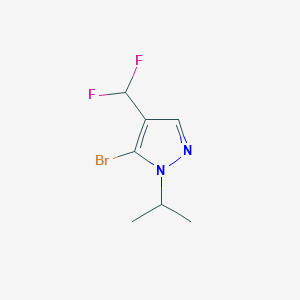
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2831278.png)
![2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2831279.png)
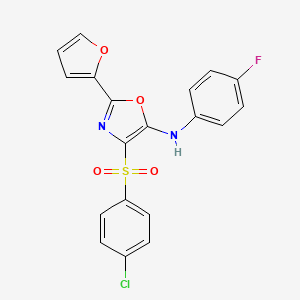
![3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate](/img/structure/B2831282.png)
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate hydrochloride, cis](/img/structure/B2831287.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2831288.png)
![6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2831289.png)
